(3R)-3-hydroxy-L-aspartic acid
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Overview
Description
(3R)-3-hydroxy-L-aspartic acid is a 3-hydroxy-L-aspartic acid. It is a conjugate acid of a (3R)-3-hydroxy-L-aspartate(1-) and a (3R)-3-hydroxy-L-aspartate(2-). It is an enantiomer of a (3S)-3-hydroxy-D-aspartic acid.
Scientific Research Applications
Synthesis and Chemical Manipulation
(3R)-3-hydroxy-L-aspartic acid, and its derivatives, have been the subject of various synthetic and chemical manipulation studies. For instance, enantiopure 3-amino-4-hydroxyhexanoic acids and 4-amino-5-hydroxyheptanoic acid derivatives have been synthesized from L-aspartic acid, highlighting its utility in stereodivergent synthesis (Andrés et al., 2003). Additionally, a concise, asymmetric synthesis route has been developed for a protected 3-hydroxyaspartic acid derivative, emphasizing its potential as a multifunctional building block in organic syntheses (Khalaf & Datta, 2008).
Biomedical and Material Science Applications
(3R)-3-hydroxy-L-aspartic acid has been investigated for its potential applications in biomedical and material sciences. Research has focused on its use in the synthesis of stimuli-responsive hydrogels based on starch and L-aspartic acid, demonstrating its utility in creating novel carriers with applications in delivery systems (Vakili & Rahneshin, 2013). Also, the development of fullerene aspartic acid and fullerene glutamic acid highlights the potential application of (3R)-3-hydroxy-L-aspartic acid in the biomedical field (Zhongjie, 2008).
Food Industry and Sweeteners
In the food industry, (3R)-3-hydroxy-L-aspartic acid derivatives have been used for the synthesis of artificial dipeptide sweeteners. The enantioselective biocatalytic synthesis of N-substituted aspartic acids, precursors to neotame and advantame, highlights its significance in this sector (Zhang et al., 2019).
Forensic Science
In forensic science, the aspartic acid racemization method, based on the D-L-aspartic acid ratio, has been applied for age estimation in bloodstain analysis. This innovative application demonstrates its utility in resolving significant forensic issues (Arany & Ohtani, 2011).
Biotechnology and Metabolic Engineering
(3R)-3-hydroxy-L-aspartic acid has also been utilized in metabolic engineering for the production of significant chemicals. For instance, Escherichia coli was genetically modified for the production of 3-aminopropionic acid using L-aspartate-α-decarboxylase, showcasing its role in the production of important platform chemicals (Song et al., 2015).
properties
CAS RN |
6532-76-9 |
---|---|
Product Name |
(3R)-3-hydroxy-L-aspartic acid |
Molecular Formula |
C4H7NO5 |
Molecular Weight |
149.1 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxybutanedioic acid |
InChI |
InChI=1S/C4H7NO5/c5-1(3(7)8)2(6)4(9)10/h1-2,6H,5H2,(H,7,8)(H,9,10)/t1-,2+/m0/s1 |
InChI Key |
YYLQUHNPNCGKJQ-NHYDCYSISA-N |
Isomeric SMILES |
[C@H]([C@H](C(=O)O)O)(C(=O)O)N |
SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Canonical SMILES |
C(C(C(=O)O)O)(C(=O)O)N |
Other CAS RN |
7298-98-8 6532-76-9 |
synonyms |
erythro-beta-Hydroxyasparticacid; (3R)-3-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-asparticacid; UNII-GDV0MSK2SG; Erythro-beta-hydroxy-L-asparticacid; erythro-3-Hydroxy-L-aspartate; (2S,3R)-2-amino-3-hydroxybutanedioicacid; erythro-3-Hydroxy-Ls-asparticacid; Asparticacid,L-threo-beta-hydroxy-; (2S,3R)-2-amino-3-hydroxysuccinicacid; beta-Hydroxyasparticacid; (2S,3R)-2-amino-3-hydroxy-succinicacid; ASPARTICACID,3-HYDROXY-,(erythro)-; 6532-76-9; 1186-90-9; 7298-98-8; GDV0MSK2SG; AC1L23VS; (3R)-3-Hydroxyasparticacid; SCHEMBL336362; erythro-3-hydroxy-Ls-aspartate; CHEBI:17576; CTK4B0789; Erythro-b-hydroxy-l-asparticacid; ZINC901877 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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